molecular formula C8H5F2NO B1314864 4,5-Difluoro-2-methoxybenzonitrile CAS No. 425702-28-9

4,5-Difluoro-2-methoxybenzonitrile

Cat. No. B1314864
M. Wt: 169.13 g/mol
InChI Key: HACKETIBYOIPCJ-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-methoxybenzonitrile is a chemical compound with the molecular formula C8H5F2NO. It has a molecular weight of 169.13 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 4,5-Difluoro-2-methoxybenzonitrile is 1S/C8H5F2NO/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-3H,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

4,5-Difluoro-2-methoxybenzonitrile has a boiling point of 97-100°C and a melting point of 98-100°C . It’s stored at ambient temperature . The compound is solid in physical form .

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

4,5-Difluoro-2-methoxybenzonitrile has been utilized in organic synthesis, demonstrating its versatility as a precursor for various chemical transformations. For instance, it serves as a starting material in the synthesis of substituted 2-amino-4-quinazolinones, where its fluorine atoms are substituted with heterocycles, leading to a series of compounds with potential pharmaceutical applications (Fray et al., 2006). Additionally, the compound's reactivity with methoxide ion highlights its electrophilic nature, offering insights into its utility in nucleophilic aromatic substitution reactions (Cottyn et al., 2009).

Spectroscopic and Photophysical Studies

Spectroscopic studies on derivatives of 4,5-Difluoro-2-methoxybenzonitrile, such as 2-methoxybenzonitrile, provide valuable information on their electronic structures and photophysical properties. These studies are crucial for applications in dye-sensitized solar cells and understanding molecular interactions with light (Prakasam et al., 2013). The investigation into the photophysical behavior of related compounds, like DFHBI derivatives, illuminates their binding interactions with RNA aptamers, showcasing their potential in bioimaging applications (Santra et al., 2019).

Polymer Science and Materials Engineering

In polymer science, 4,5-Difluoro-2-methoxybenzonitrile-related compounds contribute to the development of novel polymeric materials. For example, multicyclic poly(benzonitrile ether)s synthesized from derivatives of this compound exhibit unique structural properties and thermal stability, indicating their potential for advanced materials applications (Kricheldorf et al., 2005). Such research highlights the compound's role in creating materials with specific mechanical and thermal properties.

Electrochemical Applications

Electrochemical studies involving benzonitrile derivatives, including those related to 4,5-Difluoro-2-methoxybenzonitrile, explore their potential as corrosion inhibitors for metals, demonstrating their importance in protecting materials from degradation. These studies provide insights into the mechanisms of corrosion inhibition and the development of more effective protective coatings (Verma et al., 2015).

Safety And Hazards

The compound is classified as dangerous, with hazard statements including H301 (Toxic if swallowed), H312+H332 (Harmful in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4,5-difluoro-2-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACKETIBYOIPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30476375
Record name 4,5-Difluoro-2-methoxybenzonitrile
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Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Difluoro-2-methoxybenzonitrile

CAS RN

425702-28-9
Record name 4,5-Difluoro-2-methoxybenzonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Difluoro-2-methoxybenzonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID30476375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Difluoro-2-methoxybenzonitrile
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